molecular formula C8H3ClF6N2O2 B6351635 4-Chloro-3-nitro-N,N-bis(trifluoromethyl)aniline CAS No. 10218-93-6

4-Chloro-3-nitro-N,N-bis(trifluoromethyl)aniline

Cat. No.: B6351635
CAS No.: 10218-93-6
M. Wt: 308.56 g/mol
InChI Key: GKHRYRASXSTHQE-UHFFFAOYSA-N
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Description

4-Chloro-3-nitro-N,N-bis(trifluoromethyl)aniline is a chemical compound characterized by the presence of chloro, nitro, and trifluoromethyl groups attached to an aniline base

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-nitro-N,N-bis(trifluoromethyl)aniline typically involves multiple steps, including nitration, chlorination, and trifluoromethylation. One common method involves the nitration of aniline derivatives followed by chlorination and subsequent introduction of trifluoromethyl groups using reagents such as trifluoromethyl iodide under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and chlorination processes, followed by purification steps to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-nitro-N,N-bis(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-3-nitro-N,N-bis(trifluoromethyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-3-nitro-N,N-bis(trifluoromethyl)aniline involves its interaction with specific molecular targets. The presence of the nitro and trifluoromethyl groups can influence its reactivity and binding affinity to various biological molecules. The compound may exert its effects through pathways involving oxidative stress or inhibition of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-3-nitro-N,N-bis(trifluoromethyl)aniline is unique due to the combination of chloro, nitro, and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-chloro-3-nitro-N,N-bis(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF6N2O2/c9-5-2-1-4(3-6(5)17(18)19)16(7(10,11)12)8(13,14)15/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKHRYRASXSTHQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N(C(F)(F)F)C(F)(F)F)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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